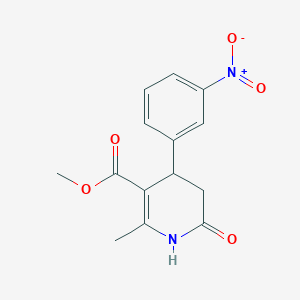
1-(dodecylthio)-4-(phenylsulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dodecylthio)-4-(phenylsulfonyl)benzene, commonly known as DTBPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic molecule that belongs to the family of sulfonamide compounds. DTBPS has been extensively studied for its potential applications in biochemical and physiological research.
作用机制
DTBPS acts as a voltage-sensitive probe that binds to the extracellular vestibule of voltage-gated sodium channels. The binding of DTBPS to the channel causes a shift in the fluorescence emission spectrum, allowing for the monitoring of changes in the channel's conformation and gating. DTBPS has been shown to selectively bind to the open and inactivated states of the channel, making it an excellent tool for studying the kinetics of channel gating.
Biochemical and Physiological Effects:
DTBPS has been shown to have minimal effects on the function and viability of cells. It does not significantly alter the properties of ion channels or affect the membrane potential of cells. DTBPS has been used successfully in several studies to monitor the activity of ion channels in neurons and other cells.
实验室实验的优点和局限性
DTBPS has several advantages for lab experiments. It is a highly selective probe that binds to the extracellular vestibule of voltage-gated sodium channels with minimal interference from other cellular components. DTBPS is also highly sensitive, allowing for the monitoring of changes in channel gating with high temporal resolution. However, DTBPS has some limitations, including its complex synthesis process and high cost. Additionally, DTBPS is not suitable for use in vivo due to its limited penetration into tissues.
未来方向
There are several future directions for the use of DTBPS in scientific research. One potential application is the development of new voltage-sensitive probes that can monitor the activity of other ion channels and transporters. Another future direction is the use of DTBPS in combination with other probes to study the interactions between ion channels and other cellular components. Additionally, DTBPS can be used to study the effects of drugs and toxins on ion channel function, providing insights into the mechanisms of drug action and toxicity.
Conclusion:
In conclusion, DTBPS is a unique chemical compound that has gained significant attention in scientific research. It is a highly selective and sensitive probe that can be used to study the function and structure of ion channels. DTBPS has several advantages for lab experiments, including its high selectivity and sensitivity. However, it also has some limitations, including its complex synthesis process and high cost. There are several future directions for the use of DTBPS in scientific research, including the development of new probes and the study of drug and toxin effects on ion channels.
合成方法
DTBPS can be synthesized through a multi-step process that involves the reaction of dodecanethiol, phenylsulfonyl chloride, and 1,4-dichlorobenzene. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DTBPS. The final product is obtained through purification and recrystallization. The synthesis of DTBPS is a complex process that requires specialized equipment and expertise.
科学研究应用
DTBPS has several potential applications in scientific research. It is mainly used as a fluorescent probe for studying the function and structure of ion channels. DTBPS has been shown to selectively bind to the extracellular vestibule of voltage-gated sodium channels, making it an excellent tool for studying the mechanism of ion channel gating. DTBPS can also be used as a voltage-sensitive dye for monitoring changes in membrane potential in neurons and other cells.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-dodecylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2S2/c1-2-3-4-5-6-7-8-9-10-14-21-27-22-17-19-24(20-18-22)28(25,26)23-15-12-11-13-16-23/h11-13,15-20H,2-10,14,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMHSMYVZDXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928193.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)
